(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)acetic acid
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Overview
Description
(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)acetic acid: is a chemical compound with the molecular formula C9H6N2O4 and a molecular weight of 206.159 . It is a derivative of pyrrolopyridine, a class of compounds known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The compound can be synthesized through various synthetic routes, including:
Condensation Reactions: : Involving the reaction of suitable precursors under controlled conditions to form the pyrrolopyridine core.
Oxidation Reactions: : Using oxidizing agents to introduce the necessary functional groups.
Cyclization Reactions: : Forming the pyrrolopyridine ring system through cyclization processes.
Industrial Production Methods
Industrial production typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Synthesis: : Depending on the scale and requirements.
Purification Techniques: : Such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)acetic acid: undergoes various types of chemical reactions, including:
Reduction: : Reactions that involve the addition of hydrogen atoms or the removal of oxygen atoms.
Substitution: : Reactions where one atom or group in the molecule is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: : Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reducing Agents: : Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution Reagents: : Various halides or nucleophiles depending on the desired substitution.
Major Products Formed
Oxidation Products: : Various oxidized derivatives of the compound.
Reduction Products: : Reduced forms of the compound.
Substitution Products: : Derivatives with different substituents.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: : Used as a building block in organic synthesis.
Biology: : Studied for its potential biological activities.
Medicine: : Investigated for its therapeutic properties.
Industry: : Utilized in the development of new materials and chemicals.
Mechanism of Action
The mechanism by which (5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)acetic acid exerts its effects involves:
Molecular Targets: : Specific enzymes or receptors that the compound interacts with.
Pathways: : Biological pathways affected by the compound's activity.
Comparison with Similar Compounds
(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)acetic acid: can be compared with other similar compounds, such as:
Pyrrolopyridine Derivatives: : Other compounds within the same class.
Pyridine Derivatives: : Compounds with similar ring structures.
These compounds may have similar biological activities but differ in their specific properties and applications.
Properties
IUPAC Name |
2-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O4/c12-6(13)4-11-8(14)5-2-1-3-10-7(5)9(11)15/h1-3H,4H2,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQQGCCZYQJJQNZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=O)N(C2=O)CC(=O)O)N=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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